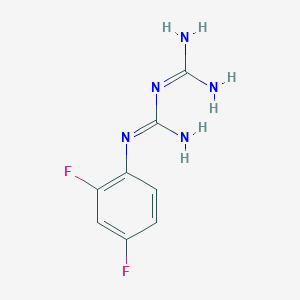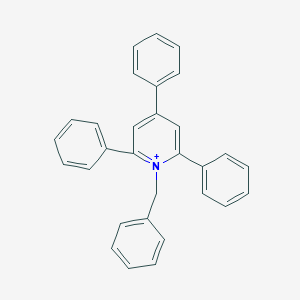![molecular formula C15H19NO4 B226665 {1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B226665.png)
{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid, also known as HOCPCA, is a compound that has been extensively studied for its potential therapeutic applications. HOCPCA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have potent analgesic and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid has been studied extensively for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. {1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid has also been shown to have anti-tumor properties and has been studied for its potential use in cancer therapy. In addition, {1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of {1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, {1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid reduces the production of prostaglandins, resulting in its anti-inflammatory and analgesic effects. {1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid has also been shown to modulate the endocannabinoid system, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce tumor growth in animal models of cancer. {1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid in lab experiments is its potent analgesic and anti-inflammatory effects, which can be useful in studying pain and inflammation. {1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid is also relatively easy to synthesize, making it readily available for research purposes. One limitation of using {1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for research on {1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid. One area of research is the development of {1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid derivatives with improved potency and selectivity. Another area of research is the investigation of {1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, the use of {1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid in combination with other drugs for the treatment of cancer is an area of active research.
Synthesemethoden
The synthesis of {1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid involves the reaction of 4-hydroxyaniline with cyclopentanone in the presence of acetic anhydride and a catalyst. The resulting product is then reacted with ethyl bromoacetate to form the final compound, {1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid. The synthesis method has been optimized to produce {1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid with high purity and yield.
Eigenschaften
Produktname |
{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid |
|---|---|
Molekularformel |
C15H19NO4 |
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
2-[1-[2-(4-hydroxyanilino)-2-oxoethyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C15H19NO4/c17-12-5-3-11(4-6-12)16-13(18)9-15(10-14(19)20)7-1-2-8-15/h3-6,17H,1-2,7-10H2,(H,16,18)(H,19,20) |
InChI-Schlüssel |
WUEUXNXJSDRXPH-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(CC(=O)NC2=CC=C(C=C2)O)CC(=O)O |
Kanonische SMILES |
C1CCC(C1)(CC(=O)NC2=CC=C(C=C2)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B226660.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B226661.png)




![4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226670.png)
![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)